1-Aminoindole

Descripción general

Descripción

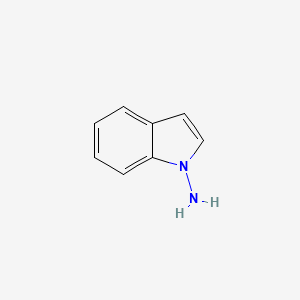

1-Aminoindole is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The amino group is attached to the first position of the indole ring, making it a derivative of indole

Synthetic Routes and Reaction Conditions:

Rh(III)-Catalyzed Cyclization: One of the methods to synthesize this compound involves the Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds via aryl C–H activation.

Metal-Free C–H Amination: Another approach involves the oxidative cyclization of electron-rich α-arylhydrazones promoted by phenyliodine bis(trifluoroacetate).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Análisis De Reacciones Químicas

1-Aminoindole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may involve reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the presence of π-electrons. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Aminoindole derivatives exhibit a range of pharmacological activities, making them valuable in drug development. They have been studied for their potential use in treating various diseases, including:

- Antidepressants and Receptor Modulators : Compounds like besipirdine and indapamide are derived from this compound and are used as antidepressants and antihypertensive agents, respectively .

- Antidiabetic Activity : Research indicates that certain this compound derivatives can inhibit adipocyte differentiation and improve insulin sensitivity, demonstrating potential as antidiabetic agents .

- Antimicrobial Properties : Some aminoindoles have shown effectiveness against Plasmodium falciparum, the causative agent of malaria, with compounds like Genz-644442 exhibiting potent inhibitory effects .

Table 1: Pharmacological Activities of this compound Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Besipirdine | Antidepressant | |

| Indapamide | Antihypertensive | |

| Genz-644442 | Antimalarial | |

| 4-((1H-indole-3-yl)methyl) picolinamide | Antidiabetic |

Organic Synthesis

The synthesis of this compound has been a focus of research due to its importance as a building block in organic chemistry. Recent advancements include:

- Transition Metal-Catalyzed Reactions : Rhodium-catalyzed C–H activation methods have been developed to synthesize this compound derivatives efficiently. These methods allow for the formation of complex structures with high yields .

- Hydrazine Reactions : The coupling of hydrazines with vinylene carbonate has been successfully employed to produce various this compound derivatives using catalytic systems .

Table 2: Synthesis Methods for this compound Derivatives

Material Science

In addition to biological applications, this compound derivatives are being explored for their properties in material science:

- Fluorescent Materials : Aminoindole-based compounds have been investigated for their charge transfer properties and potential use in fluorescent materials. These materials can be utilized in sensors and optoelectronic devices .

Table 3: Properties of Aminoindole-Based Fluorescent Materials

| Compound Name | Property | Sensitivity |

|---|---|---|

| AIN | Negative temperature coefficient | -0.08% °C⁻¹ |

| F-AIN | Internal sensitivity | -0.10% °C⁻¹ |

Case Study 1: Antimalarial Activity

Genz-644442 was identified through high-throughput screening as a promising candidate against Plasmodium falciparum. In vivo studies demonstrated >99% efficacy against P. berghei, highlighting the potential of aminoindoles in malaria treatment .

Case Study 2: Antidiabetic Effects

A study on a specific this compound derivative showed significant antihyperglycemic activity in streptozotocin-induced diabetic rats, suggesting its potential as a therapeutic agent for diabetes management .

Mecanismo De Acción

The mechanism of action of 1-aminoindole involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific derivative and its target. Molecular docking studies and caspase expression analysis are often used to elucidate these mechanisms .

Comparación Con Compuestos Similares

1-Aminoindole can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

Tryptophan: An essential amino acid and precursor to serotonin.

Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Actividad Biológica

1-Aminoindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is an indole derivative characterized by the presence of an amino group at the 1-position of the indole ring. This structural feature contributes to its reactivity and biological properties, making it a valuable scaffold for drug development.

Pharmacological Properties

This compound and its derivatives exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Several studies have reported that this compound derivatives possess antibacterial and antifungal properties. For instance, compounds derived from this compound have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Research indicates that certain this compound derivatives demonstrate cytotoxic effects against cancer cell lines. One study reported an IC50 value of 57.7 μM against the KB-3-1 cell line, highlighting their potential as anticancer agents .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Their ability to modulate neurotransmitter systems suggests potential therapeutic applications .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : this compound derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example, some compounds show inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

- Receptor Modulation : Certain derivatives interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function. This interaction may explain their psychotropic effects .

Study on Antimalarial Activity

A notable study investigated the antimalarial properties of aminoindole analogs, particularly focusing on Genz-644442, a compound derived from this compound. The study reported:

- In Vitro Efficacy : Genz-644442 exhibited potent activity against Plasmodium falciparum, with IC50 values ranging from 200 to 285 nM .

- In Vivo Efficacy : In animal models, Genz-644442 demonstrated over 99% efficacy in inhibiting P. berghei infections, indicating its potential as a therapeutic agent for malaria .

Study on Anticancer Activity

Another case study focused on the synthesis and evaluation of new this compound derivatives for anticancer activity:

- Synthesis : Various derivatives were synthesized through C-H bond activation methods.

- Cytotoxicity Testing : The synthesized compounds were screened against multiple cancer cell lines, revealing significant cytotoxic effects with varying degrees of potency .

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound and its derivatives:

Propiedades

IUPAC Name |

indol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYGSNEEYEGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349128 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53406-38-5 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.